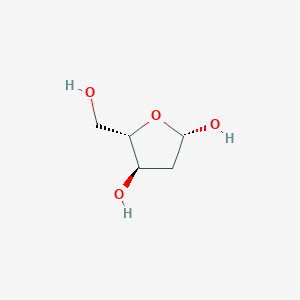
(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol
Overview
Description
Synthesis Analysis
The synthesis of structurally related oxolane compounds involves intricate procedures that yield various derivatives with specific configurations. For instance, the synthesis of a closely related compound involves crystallization in the monoclinic system, showcasing the complexity and precision required in synthesizing these molecules (Li, Wang, & Chen, 2001).
Molecular Structure Analysis
The molecular structure of oxolane derivatives has been extensively studied, revealing detailed insights into their configurations and crystallography. For example, a study on a similar molecule demonstrated the R configuration of its carbons and highlighted the presence of intramolecular hydrogen bonds, which play a crucial role in the stability and reactivity of these compounds (Li, Wang, & Chen, 2001).
Chemical Reactions and Properties
Chemical reactions involving oxolane derivatives are varied and yield a wide range of products depending on the conditions and reactants used. For example, reactions with amines or specific reagents lead to the formation of novel structures with unique properties, illustrating the reactive versatility of these compounds (Chernysheva, Bogolyubov, & Semenov, 1999).
Scientific Research Applications
Asymmetric Catalysis and Synthesis:
- The compound has been used in the synthesis of optically active hydroxy diphosphine ligands for asymmetric catalysis (Börner et al., 1994).
- It's also involved in the synthesis of chiral hydroxyl phospholanes, which are used in asymmetric catalytic reactions (Li et al., 2000).
Crystal Structure and Molecular Synthesis:
- Studies have explored its crystal structure and synthesis for various applications, such as in the formation of dioxolane rings with aromatic groups (Li et al., 2001).
Reactivity in Organic Chemistry:
- The reactivity of 2-oxyallyl cations with derivatives of the compound has been studied, providing insights into the behavior of these compounds in organic synthesis (Meilert et al., 2003).
Biobased Polymer Synthesis:
- It's utilized in the enzymatic synthesis of biobased polyesters, indicating its potential in creating sustainable materials (Jiang et al., 2014).
Inhibitor Studies and Pharmacology:
- Although not directly related to drug use or side effects, studies have examined the compound's analogs in the context of antiviral and antineoplastic activities (Bera et al., 2004).
Versatile Building Block for Various Applications:
- Glycerol carbonate, a related compound, has been studied for its wide reactivity and applications in different domains, showcasing the compound's versatility (Sonnati et al., 2013).
Desolvation Kinetics:
- Research on the inclusion compounds of this chemical has provided insights into the kinetics of desolvation, useful in material science and chemistry (Bourne et al., 1997).
Quantitative Analysis in Agricultural Chemistry:
- It has been used in developing reagents for the determination of phenolic moieties in lignins, important in agricultural chemistry (Granata & Argyropoulos, 1995).
properties
IUPAC Name |
(2S,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWIQYODPROSQH-WISUUJSJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](O[C@@H]1O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347412 | |
| Record name | 2-Deoxy-beta-L-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Deoxyribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol | |
CAS RN |
113890-38-3, 533-67-5 | |
| Record name | 2-Deoxy-beta-L-erythro-pentofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Deoxyribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
91 °C | |
| Record name | Deoxyribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




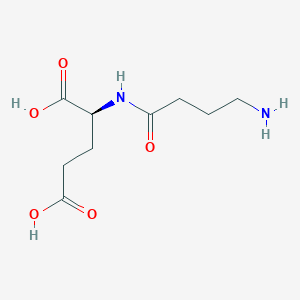
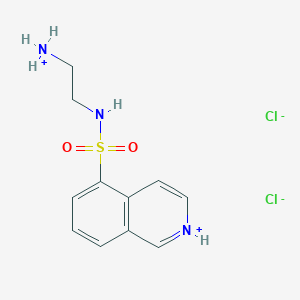
![4-Imidazo[2,1-b]thiazol-6-yl-benzonitrile](/img/structure/B44241.png)
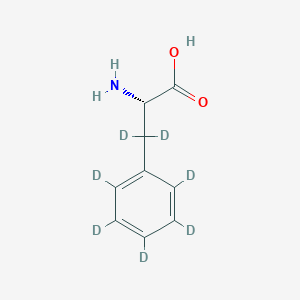

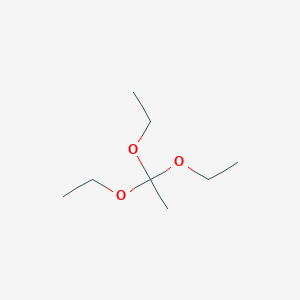

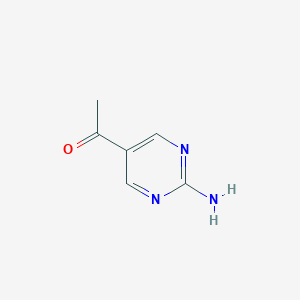
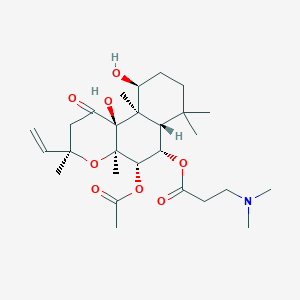
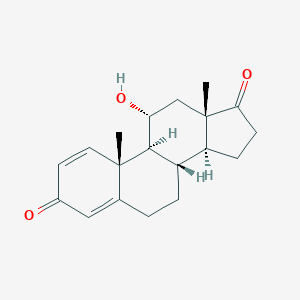

![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)
